molecular formula C17H16N2O2S B1275106 2-amino-N-(2-furylmethyl)-5-methyl-4-phenylthiophene-3-carboxamide CAS No. 588692-37-9

2-amino-N-(2-furylmethyl)-5-methyl-4-phenylthiophene-3-carboxamide

Cat. No.: B1275106
CAS No.: 588692-37-9
M. Wt: 312.4 g/mol
InChI Key: JTZVWQORXVTWGU-UHFFFAOYSA-N
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Description

2-amino-N-(2-furylmethyl)-5-methyl-4-phenylthiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an amino group, a furan ring, and a carboxamide group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-furylmethyl)-5-methyl-4-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene core, followed by the introduction of the amino group, furan ring, and carboxamide group through various chemical reactions. For instance, the thiophene core can be synthesized via the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (such as temperature and pressure), and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-furylmethyl)-5-methyl-4-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The amino and carboxamide groups can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-amino-N-(2-furylmethyl)-5-methyl-4-phenylthiophene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-furylmethyl)-5-methyl-4-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(2-furylmethyl)acetamide
  • 2-amino-N-(2-furylmethyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 2-amino-N-(2-furylmethyl)-5-methyl-4-phenylthiophene-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-amino-N-(furan-2-ylmethyl)-5-methyl-4-phenylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-11-14(12-6-3-2-4-7-12)15(16(18)22-11)17(20)19-10-13-8-5-9-21-13/h2-9H,10,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZVWQORXVTWGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)N)C(=O)NCC2=CC=CO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501160319
Record name 2-Amino-N-(2-furanylmethyl)-5-methyl-4-phenyl-3-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501160319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588692-37-9
Record name 2-Amino-N-(2-furanylmethyl)-5-methyl-4-phenyl-3-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588692-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N-(2-furanylmethyl)-5-methyl-4-phenyl-3-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501160319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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